2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione 2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14824614
InChI: InChI=1S/C22H17N3O5/c1-25-20-17(21(28)24-22(25)29)15(10-7-8-13(26)14(9-10)30-2)16-18(23-20)11-5-3-4-6-12(11)19(16)27/h3-9,15,23,26H,1-2H3,(H,24,28,29)
SMILES:
Molecular Formula: C22H17N3O5
Molecular Weight: 403.4 g/mol

2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

CAS No.:

Cat. No.: VC14824614

Molecular Formula: C22H17N3O5

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione -

Specification

Molecular Formula C22H17N3O5
Molecular Weight 403.4 g/mol
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Standard InChI InChI=1S/C22H17N3O5/c1-25-20-17(21(28)24-22(25)29)15(10-7-8-13(26)14(9-10)30-2)16-18(23-20)11-5-3-4-6-12(11)19(16)27/h3-9,15,23,26H,1-2H3,(H,24,28,29)
Standard InChI Key QEMWMBCBKAGCNR-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC)C(=O)NC1=O

Introduction

Structural Characteristics

The compound 2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione features a tetracyclic framework with fused nitrogen-containing rings. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₂H₁₇N₃O₅
Molecular Weight403.4 g/mol
IUPAC NameAs per title
Canonical SMILESCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC)C(=O)NC1=O
Functional GroupsHydroxy, methoxy, trione, triaza

The tetracyclic core comprises a 5,7,9-triazatetracyclo system, while the 4-hydroxy-3-methoxyphenyl substituent introduces aromaticity and hydrogen-bonding potential .

Synthesis and Reactivity

Synthesis involves multi-step organic reactions, typically starting with condensation of substituted phenyl precursors with nitrogen-containing intermediates. Key steps include:

  • Cyclization: Formation of the tetracyclic backbone via intramolecular cycloaddition or ring-closing metathesis.

  • Functionalization: Introduction of the 4-hydroxy-3-methoxyphenyl group through Suzuki-Miyaura coupling or electrophilic substitution .

  • Methylation: Attachment of the methyl group at the N7 position using methylating agents like methyl iodide.

While exact reaction conditions are proprietary, analogous syntheses for related triazatetracyclic compounds highlight the use of palladium catalysts and high-temperature reflux .

Biological Activity

Research on structurally similar compounds suggests potential bioactivities:

ActivityMechanismSupporting Evidence
AntimicrobialDisruption of microbial cell membranesElectrochemical studies show enhanced charge transfer resistance in bacterial models .
AnticancerTopoisomerase inhibitionAnalogous triazatetracyclines intercalate DNA.
AntioxidantRadical scavenging via phenolic groupsHydroxy-methoxyphenyl moiety donates electrons .

Electrochemical impedance spectroscopy (EIS) data for related chromene derivatives demonstrate dose-dependent inhibition efficiency (up to 92% at 30 mM) .

Physicochemical Properties

The compound’s solubility and stability are influenced by its functional groups:

PropertyValue
LogP~2.1 (estimated)
Hydrogen Bond Donors/Acceptors3/8
Polar Surface Area83.26 Ų

The methoxy group enhances lipophilicity, while the hydroxy and trione groups improve aqueous solubility .

Applications

  • Pharmaceuticals: Potential as a lead compound for antimicrobial and anticancer agents.

  • Materials Science: Conjugated π-system suggests utility in organic semiconductors or ligands for metal-organic frameworks (MOFs) .

Future Perspectives

Further studies should focus on:

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.

  • In Vivo Testing: Evaluating toxicity and efficacy in animal models.

  • Computational Modeling: DFT studies to predict interaction with biological targets .

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